molecular formula C17H19N3O4S2 B12186936 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Cat. No.: B12186936
M. Wt: 393.5 g/mol
InChI Key: MQTRJYCQJIMZDD-RAXLEYEMSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one family, characterized by a thiazolidinone core substituted with a (5Z)-furan-2-ylmethylidene group at position 5 and an acetamide side chain at position 2. The N-[3-(2-oxopyrrolidin-1-yl)propyl] group introduces a pyrrolidinone-containing alkyl chain, which may enhance solubility or target binding compared to simpler alkyl substituents.

Properties

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

InChI

InChI=1S/C17H19N3O4S2/c21-14(18-6-3-8-19-7-1-5-15(19)22)11-20-16(23)13(26-17(20)25)10-12-4-2-9-24-12/h2,4,9-10H,1,3,5-8,11H2,(H,18,21)/b13-10-

InChI Key

MQTRJYCQJIMZDD-RAXLEYEMSA-N

Isomeric SMILES

C1CC(=O)N(C1)CCCNC(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves multiple steps. One common route includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with N-(3-aminopropyl)pyrrolidin-2-one under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazolidinone ring may produce thiazolidines.

Scientific Research Applications

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The furan and thiazolidinone rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structure shares key motifs with other thiazolidinone derivatives. Below is a comparative analysis based on substituents, biological activity, and physicochemical properties:

Compound Key Substituents Reported Activity Source
Target Compound : 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide Furan-2-ylmethylidene; N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide Inferred: Potential antifungal/kinase inhibition (based on structural analogs) N/A (hypothetical)
Analog 1 : 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene; N-(2-methylphenyl)acetamide Antifungal (variable potency against Candida spp.)
Analog 2 : N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide Pyrrolidinone; propyl chain No biological data; safety profile emphasizes handling precautions
Analog 3 : 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide Phenylpropenylidene; N-(4-fluorophenyl)acetamide Inferred: Enhanced π-π interactions due to fluorophenyl group
Analog 4 : Pyrazolo[1,5-a]pyrimidine derivatives with pyrrolidinyl groups TRK kinase inhibitors; pyrrolidinyl substituents Anticancer activity (TRK kinase inhibition)
Analog 5 : 2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide Methyl-phenylpropenylidene; N-pyridin-3-yl Inferred: Improved bioavailability due to pyridine moiety

Key Observations:

Substituent Effects on Bioactivity: The furan-2-ylmethylidene group in the target compound may confer distinct electronic and steric properties compared to benzylidene (Analog 1) or phenylpropenylidene (Analog 3) groups. The N-[3-(2-oxopyrrolidin-1-yl)propyl] chain introduces a polar, conformationally flexible moiety. Similar pyrrolidinone-containing compounds (e.g., Analog 4) demonstrate kinase inhibition, suggesting the target compound might interact with enzymatic pockets .

Comparative Pharmacokinetics :

  • The oxopyrrolidinyl group (target compound, Analog 5) likely improves water solubility compared to purely aromatic substituents (e.g., Analog 1’s 2-methylphenyl). This could enhance bioavailability in vivo .
  • Fluorinated analogs (e.g., Analog 3’s 4-fluorophenyl) may exhibit greater metabolic stability due to reduced cytochrome P450-mediated oxidation .

Gaps in Literature: Direct biological data for the target compound are absent in the provided evidence. Most inferences derive from structurally related molecules. No crystallographic data (e.g., SHELX-refined structures) are available for the target compound, limiting conformational analysis .

Biological Activity

The compound 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a thiazolidinone derivative characterized by a complex structure that incorporates a furan moiety, a thiazolidinone ring, and an acetamide group. This unique combination of functional groups positions it as a promising candidate for various biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 426.52g/mol426.52\,g/mol. The structural features include:

  • Thiazolidinone Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • Furan Moiety : A heterocyclic compound that enhances the reactivity and potential biological interactions.
  • Acetamide Group : Contributes to the compound's solubility and binding properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities due to its ability to interact with various biological targets. The following sections detail specific areas of activity.

Anticancer Activity

Studies have shown that thiazolidinone derivatives, including this compound, possess significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study Findings :

  • Cell Lines Tested : The compound was evaluated against multiple human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer).
  • Inhibitory Concentrations : The compound demonstrated IC50 values ranging from 7.0 to 20.3 µM across different cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive bacteria.

Key Findings :

  • Bacterial Strains Tested : Effective against Staphylococcus aureus and Staphylococcus epidermidis with MIC values between 16–32 mg/ml .
  • Mechanism : Interaction studies suggest that the compound may inhibit bacterial enzyme activity, contributing to its antimicrobial effects.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components. The presence of the furan and thiazolidinone rings is critical for its pharmacological effects.

Compound NameStructure HighlightsBiological Activity
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidinIndole moiety; thiazolidinone ringAntimicrobial activity against resistant strains
4-Oxo-thiazolidine derivativesThiazolidine core; various substitutionsAnticancer properties
Furan derivativesFuran ring; diverse functional groupsPotentially bioactive compounds in medicinal chemistry

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to key enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : Altering receptor signaling pathways that regulate cell survival and proliferation.

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